![molecular formula C18H27N3O2 B2655842 3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380178-61-8](/img/structure/B2655842.png)
3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM and is a member of the benzamide family of compounds. DMCM has a unique structure that makes it an interesting molecule for researchers to study.
Mécanisme D'action
DMCM acts as a positive allosteric modulator of the GABA-A receptor. This means that DMCM enhances the activity of the GABA-A receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter GABA binds. DMCM increases the affinity of the GABA-A receptor for GABA, resulting in increased inhibitory neurotransmission.
Biochemical and Physiological Effects
DMCM has been shown to have a range of biochemical and physiological effects. In the central nervous system, DMCM has been shown to produce sedative, anxiolytic, and anticonvulsant effects. DMCM has also been shown to have muscle relaxant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMCM in lab experiments is its potency and selectivity for the GABA-A receptor. DMCM is a highly specific modulator of the GABA-A receptor, which makes it an ideal tool for studying the effects of GABA-A receptor inhibition. However, one of the limitations of using DMCM in lab experiments is its potential for off-target effects. DMCM has been shown to interact with other neurotransmitter receptors, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research involving DMCM. One direction is to further investigate the effects of DMCM on the GABA-A receptor in different brain regions and under different physiological conditions. Another direction is to explore the potential therapeutic applications of DMCM, particularly in the treatment of anxiety and epilepsy. Additionally, there is a need for further research to understand the potential off-target effects of DMCM and to develop more selective modulators of the GABA-A receptor.
Méthodes De Synthèse
The synthesis of DMCM involves the reaction of 3-(dimethylamino)benzoyl chloride with 1-morpholin-4-ylcyclobutylmethanol in the presence of a base such as triethylamine. This reaction results in the formation of DMCM with a yield of around 70%.
Applications De Recherche Scientifique
DMCM has been used in various scientific research applications. One of the most significant applications of DMCM is in the field of neuroscience. DMCM has been shown to be a potent inhibitor of the GABA-A receptor, which is a neurotransmitter receptor that plays a critical role in the central nervous system. DMCM has been used to study the effects of GABA-A receptor inhibition on various physiological and behavioral processes.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)16-6-3-5-15(13-16)17(22)19-14-18(7-4-8-18)21-9-11-23-12-10-21/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNPDDZRWGNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



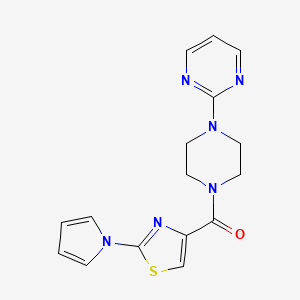
![N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655764.png)
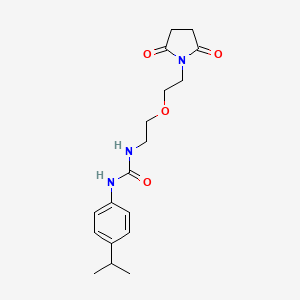
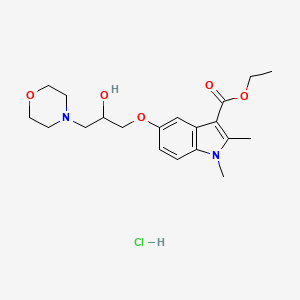
![6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide](/img/structure/B2655771.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2655773.png)
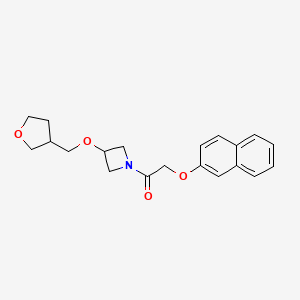
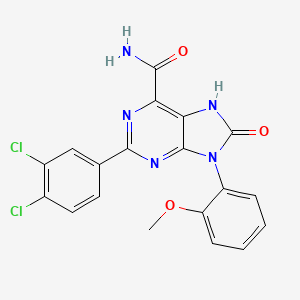
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)

![3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2655781.png)